molecular formula C8H8ClNO B3222428 (R)-4-Chloro-2,3-dihydrobenzofuran-3-amine CAS No. 1213308-56-5

(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B3222428
CAS No.: 1213308-56-5
M. Wt: 169.61
InChI Key: JQGZTFSBYXGAEC-LURJTMIESA-N
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Description

(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine is a chiral amine derivative of dihydrobenzofuran, characterized by a chlorine substituent at the 4-position of the benzofuran ring. Its hydrochloride salt (CAS: 2102412-96-2) has a molecular formula of C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol . The compound is typically stored under inert atmospheric conditions at room temperature . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

(3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGZTFSBYXGAEC-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Chloro-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various cyclization reactions, such as the Friedel-Crafts acylation followed by cyclization.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Amination: The final step involves the introduction of the amine group at the 3-position. This can be achieved through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-4-Chloro-2,3-dihydrobenzofuran-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-4-Chloro-2,3-dihydrobenzofuran-3-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chloro or amine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Melatonergic Agents
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine has been identified as a potential melatonergic agent. Compounds derived from benzofuran and dihydrobenzofuran structures have shown promise in treating sleep disorders and related conditions. These compounds can bind to human melatonergic receptors, exhibiting agonistic properties similar to melatonin. They may be beneficial for conditions such as insomnia, seasonal affective disorder, and anxiety disorders due to their ability to modulate circadian rhythms and sleep patterns .

Poly(ADP-ribose) Polymerase Inhibitors
Recent studies have highlighted the structural modifications of benzofuran derivatives that enhance their inhibitory activity against poly(ADP-ribose) polymerase (PARP-1). For instance, derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated for their potency as PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms . The lead compounds derived from these studies exhibited IC50 values indicating effective inhibition.

Organic Synthesis

Synthesis Methodologies
The synthesis of this compound can be achieved through various methodologies including domino reactions and asymmetric organocatalytic processes. For example, K₃PO₄-promoted domino reactions have been developed to produce highly substituted chiral benzofurans with good yields and selectivity. These methods facilitate the creation of complex molecules from simpler precursors in a single reaction step .

Diastereoselective Synthesis
Research has focused on achieving diastereoselective synthesis of substituted 2,3-dihydrobenzofurans using different catalytic systems. The configuration of chiral auxiliaries plays a significant role in determining the stereochemical outcome of these reactions. This aspect is critical for developing compounds with specific biological activities .

Biological Activities

Anxiolytic and Antidepressant Effects
The pharmacological profile of this compound suggests potential anxiolytic and antidepressant effects. Compounds with similar structures have been investigated for their ability to alleviate symptoms of anxiety and depression by modulating neurotransmitter systems in the brain . This application is particularly relevant given the increasing prevalence of mood disorders globally.

Summary Table of Applications

Application AreaDescriptionReferences
Melatonergic AgentsTreatment for sleep disorders; agonists for melatonergic receptors
PARP InhibitorsInhibition of DNA repair mechanisms; potential cancer therapeutics
Organic SynthesisEfficient synthesis methodologies including domino reactions and asymmetric catalysis
Biological ActivitiesPotential anxiolytic and antidepressant effects

Mechanism of Action

The mechanism of action of ®-4-Chloro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (R)-4-Chloro-2,3-dihydrobenzofuran-3-amine are differentiated by substituents (e.g., halogens, trifluoromethyl groups) at the 4-, 5-, or 7-positions of the benzofuran core. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features References
This compound C₈H₉ClNO 173.62 4-Cl Chiral center; hydrochloride salt common
(R)-4-Fluoro-2,3-dihydrobenzofuran-3-amine C₈H₈FNO 157.16 4-F Higher polarity due to F substituent
(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine C₉H₈F₃NO 209.17 5-CF₃ Enhanced lipophilicity; metabolic stability
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine C₈H₇BrFNO 248.05 4-F, 5-Br Dual halogenation; bulky substituent
(3R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine C₈H₇BrClNO 248.50 6-Br, 7-Cl Steric hindrance impacts reactivity

Notes:

  • Chlorine vs. Fluorine : The 4-Cl analog (target compound) exhibits greater electron-withdrawing effects compared to 4-F, influencing its reactivity in nucleophilic substitutions (e.g., SNAr reactions) .
  • Trifluoromethyl Group: The 5-CF₃ derivative (C₉H₈F₃NO) increases metabolic stability and membrane permeability, making it favorable in CNS drug design .
  • Dual Halogenation : Compounds like (R)-5-Bromo-4-fluoro- and (3R)-6-Bromo-7-chloro- analogs introduce steric and electronic complexity, often requiring tailored synthetic protocols .

Commercial Availability and Pricing

Compound Name Price (250 mg) Purity Availability Status Supplier
This compound hydrochloride $427.00 97% Temporarily out of stock Key Group
(S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine $161.00 97% Available Key Group
(R)-5-Trifluoromethyl-2,3-dihydrobenzofuran-3-amine hydrochloride $718.00 (1g) 98% Limited stock Multiple

Notes:

  • The hydrochloride salt of the target compound is priced higher than its fluoro analog due to synthetic complexity and demand in drug discovery .
  • Brominated analogs (e.g., 5-Bromo-4-fluoro-) are often custom-synthesized, leading to longer lead times .

Biological Activity

(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a chlorine atom and an amine group. The presence of these functional groups contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, potentially affecting pathways like apoptosis and cell cycle regulation.
  • Receptor Binding : It may also act as a ligand for various receptors implicated in inflammatory responses and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
K562 (Leukemia)5
HL60 (Leukemia)0.1
HCT116 (Colon)1.136

The compound's activity against leukemia cells demonstrates its potential as a therapeutic agent in targeting hematological malignancies.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. Preliminary data suggest efficacy against several bacterial strains, although specific IC50 values are still under investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the position and nature of substituents on the benzofuran ring significantly influence the compound's biological activity. For instance:

  • Chlorine Substitution : The introduction of chlorine at the para position enhances anticancer activity by improving binding interactions with target proteins.
  • Amine Group : The amine functionality is essential for maintaining solubility and facilitating interaction with biological targets.

Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology demonstrated that derivatives of benzofuran compounds, including this compound, showed significant cytotoxicity against cancer cell lines such as K562 and HL60. The study highlighted the importance of halogen substitution in enhancing anticancer properties .

Study 2: Mechanistic Insights

Research focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways leading to programmed cell death, which is critical for its anticancer efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine
Reactant of Route 2
(R)-4-Chloro-2,3-dihydrobenzofuran-3-amine

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